ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate

Drug Design ADME Prediction Blood-Brain Barrier Permeability

Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate (CAS 863305-86-6) is a piperazine derivative bearing a benzyl group on the piperazine ring and a phenyl substituent on the acetate alpha-carbon. It is a synthetic small molecule (C21H26N2O2; MW 338.4 g/mol) used as a research intermediate and building block in medicinal chemistry.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 863305-86-6
Cat. No. B1303199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate
CAS863305-86-6
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-2-25-21(24)20(19-11-7-4-8-12-19)23-15-13-22(14-16-23)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3
InChIKeyMTPIBXSABLGXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate (CAS 863305-86-6): Chemical Identity for Precise Procurement


Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate (CAS 863305-86-6) is a piperazine derivative bearing a benzyl group on the piperazine ring and a phenyl substituent on the acetate alpha-carbon. It is a synthetic small molecule (C21H26N2O2; MW 338.4 g/mol) used as a research intermediate and building block in medicinal chemistry [1]. The compound is characterized by a calculated XLogP3-AA of 3.6 and 7 rotatable bonds, reflecting moderate lipophilicity and conformational flexibility [1].

Why Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate Cannot Be Replaced by Simple N-Alkyl Analogs


Even minor alterations to the N-substituent on the piperazine ring drastically shift key physicochemical parameters. For example, replacing the benzyl group with a methyl group reduces the calculated XLogP3-AA by 1.5 log units and decreases the rotatable bond count from 7 to 5 [1][2]. These differences directly impact membrane permeability, target binding entropy, and the compound's suitability as a scaffold for structure-activity relationship (SAR) studies. Therefore, generic substitution without quantitative justification risks invalidating experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate Against Its Closest In-Class Analogs


Elevated Lipophilicity (XLogP3-AA) Relative to the N-Methyl Analog

The target compound exhibits a calculated XLogP3-AA of 3.6, compared to 2.1 for the direct N-methyl analog ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate [1][2]. The 1.5-unit logP increase indicates substantially higher lipophilicity, which is a critical determinant of passive membrane diffusion and central nervous system penetration.

Drug Design ADME Prediction Blood-Brain Barrier Permeability

Greater Conformational Flexibility Due to Increased Rotatable Bond Count

The target compound possesses 7 rotatable bonds, whereas the N-methyl analog has only 5 [1][2]. The two additional rotatable bonds arise from the benzyl group and confer greater conformational freedom, which can be exploited to optimize interactions with diverse protein binding pockets.

Medicinal Chemistry Conformational Analysis Ligand-Receptor Docking

Application Scenarios for Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate Driven by Quantitative Differentiation


CNS Drug Discovery Programs Requiring High Passive Membrane Permeability

The elevated XLogP3-AA (3.6 vs 2.1 for the methyl analog) [1] supports the use of this compound as a preferential starting scaffold when designing ligands intended to cross the blood-brain barrier. Medicinal chemists can leverage this property to reduce the number of synthetic iterations needed to achieve adequate CNS exposure.

Structure-Activity Relationship (SAR) Studies Exploring N-Substituent Effects on Receptor Binding

The benzyl group provides a unique balance of steric bulk and conformational flexibility (7 rotatable bonds) [1] that is absent in shorter-chain analogs. SAR campaigns that systematically vary the N-substituent can use this compound to probe hydrophobic pocket depth and flexibility requirements in targets such as aminergic GPCRs.

Procurement for Reference Standard or Internal Benchmark Compound Synthesis

Given its well-defined computed physicochemical profile [1] and commercial availability at controlled purity (≥95%) , this compound is suitable as a reference standard for analytical method development or as a benchmark for comparing novel piperazine derivatives in lead optimization workflows.

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